3-(4-Fluorophenyl)prop-2-enoyl chloride
Description
Significance of α,β-Unsaturated Acyl Chlorides in Modern Synthetic Chemistry
α,β-Unsaturated acyl chlorides are a highly reactive and versatile class of organic compounds. The presence of a carbon-carbon double bond in conjugation with the carbonyl group imparts unique electronic properties, making them susceptible to a variety of nucleophilic attacks. researchgate.netlibretexts.org These compounds are prized in organic synthesis for their ability to participate in a wide array of chemical transformations, including:
Acylation Reactions: They are potent acylating agents, readily reacting with alcohols, amines, and other nucleophiles to form esters, amides, and other carbonyl derivatives. This reactivity is often higher than that of the corresponding carboxylic acids. savemyexams.com
Friedel-Crafts Acylation: They can be employed in Friedel-Crafts reactions to introduce the α,β-unsaturated carbonyl moiety onto aromatic rings, a key step in the synthesis of various chalcones and other complex aromatic compounds.
Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder and other cycloaddition reactions, providing a pathway to complex cyclic and heterocyclic systems.
Conjugate Addition: The β-carbon of the unsaturated system is electrophilic and can undergo conjugate addition reactions with soft nucleophiles, such as organocuprates.
The general synthesis of α,β-unsaturated acyl chlorides typically involves the reaction of the corresponding α,β-unsaturated carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). savemyexams.com
Strategic Importance of Halogenated Cinnamoyl Derivatives in Chemical Research
Cinnamoyl derivatives, characterized by a phenyl group attached to a propenoyl scaffold, are of significant interest in chemical research, particularly in medicinal chemistry. The incorporation of halogen atoms, such as fluorine, onto the phenyl ring can have profound effects on the biological activity and physicochemical properties of these molecules. nih.govresearchgate.net
Halogenation can influence:
Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.com
Metabolic Stability: The carbon-fluorine bond is very strong, and its presence can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can influence the binding affinity of a molecule to its biological target. nih.gov
Electronic Effects: The electronegativity of fluorine can alter the electron distribution within the molecule, affecting its reactivity and interactions with biological macromolecules.
The strategic placement of halogen atoms on the cinnamoyl framework has been a key strategy in the development of new therapeutic agents with improved efficacy and pharmacological properties. semanticscholar.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
39098-89-0 |
|---|---|
Molecular Formula |
C9H6ClFO |
Molecular Weight |
184.59 g/mol |
IUPAC Name |
3-(4-fluorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6H |
InChI Key |
GLBIKPKWQDIQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Fluorophenyl Prop 2 Enoyl Chloride
Synthesis of the (E)-3-(4-Fluorophenyl)prop-2-enoic Acid Precursor
The precursor, (E)-3-(4-Fluorophenyl)prop-2-enoic acid, is commonly synthesized through condensation reactions involving 4-fluorobenzaldehyde. Two primary methods for this synthesis are the Knoevenagel condensation and the Perkin reaction.
The Knoevenagel condensation is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak base catalyst. wikipedia.org For the synthesis of (E)-3-(4-Fluorophenyl)prop-2-enoic acid, 4-fluorobenzaldehyde is reacted with malonic acid. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is particularly relevant as it is followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org Research has shown that this reaction can be carried out under solvent-free conditions, using environmentally benign catalysts like ammonium bicarbonate, with high yields. tue.nl For instance, the condensation of 4-fluorobenzaldehyde with malonic acid can achieve excellent yields, sometimes nearly quantitative, even in the absence of a solvent. ias.ac.in
The Perkin reaction offers an alternative route, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orgbyjus.comlongdom.org In this case, 4-fluorobenzaldehyde would be reacted with acetic anhydride and an alkali acetate. This reaction is a well-established method for producing cinnamic acid and its derivatives. wikipedia.orgiitk.ac.incambridge.org
Below is a table summarizing the key aspects of these two synthetic routes for the precursor acid.
| Reaction | Reactants | Catalyst/Solvent | Key Features |
| Knoevenagel Condensation | 4-Fluorobenzaldehyde, Malonic Acid | Pyridine (Doebner modification), Ammonium Bicarbonate | Can be performed solvent-free; often results in high yields. tue.nlias.ac.in |
| Perkin Reaction | 4-Fluorobenzaldehyde, Acetic Anhydride | Alkali Acetate | A classic method for synthesizing cinnamic acid derivatives. wikipedia.orgbyjus.com |
Conversion of Carboxylic Acid Precursors to 3-(4-Fluorophenyl)prop-2-enoyl chloride
Once the (E)-3-(4-Fluorophenyl)prop-2-enoic acid precursor has been synthesized, the next step is the conversion of the carboxylic acid group to an acyl chloride. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Thionyl chloride is a widely used reagent for converting carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the desired acyl chloride. masterorganicchemistry.comlibretexts.org The reaction is often carried out by heating the carboxylic acid with an excess of thionyl chloride, sometimes in an inert solvent. orgsyn.org For sensitive substrates, the reaction conditions can be controlled to prevent unwanted side reactions. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. youtube.comfu-berlin.de
Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
Oxalyl chloride is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. sci-hub.se It is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, HCl), which are easily removed. orgsyn.org Similar to the thionyl chloride method, a catalytic amount of DMF is frequently used to accelerate the reaction. orgsyn.orgreddit.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. orgsyn.org
Reaction Scheme: R-COOH + (COCl)₂ → R-COCl + CO + CO₂ + HCl
A comparison of the two common chlorinating agents is presented in the table below.
| Reagent | Byproducts | Typical Conditions | Notes |
| Thionyl Chloride (SOCl₂) ** | SO₂, HCl (gaseous) | Reflux, often with catalytic DMF | A common and cost-effective method. orgsyn.orgyoutube.com |
| Oxalyl Chloride ((COCl)₂) ** | CO, CO₂, HCl (gaseous) | Room temperature, inert solvent, catalytic DMF | Generally milder conditions and cleaner reactions. sci-hub.seorgsyn.org |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.
For the initial synthesis of the precursor acid via Knoevenagel condensation, solvent-free conditions have been shown to be highly effective, leading to high yields and simplifying the workup procedure. tue.nl The choice of base catalyst, such as piperidine or ammonium salts, can also influence the reaction rate and yield. tue.nl
In the subsequent conversion to the acyl chloride, the use of a catalyst like DMF is a common strategy to improve reaction rates. youtube.comfu-berlin.de The amount of chlorinating agent can also be a factor; while an excess is often used to ensure complete conversion, near-equimolar amounts can be effective under optimized conditions, particularly in continuous-flow systems. researchgate.net Temperature control is also crucial, as side reactions can occur at elevated temperatures. youtube.com For instance, with thionyl chloride, higher temperatures can sometimes lead to chlorination at the α-carbon of the acyl chloride. youtube.com
Recent advancements in continuous-flow microreactor technology offer a promising approach for the synthesis of unstable acyl chlorides. researchgate.net This methodology allows for precise control over reaction parameters, leading to rapid and selective conversions with high yields, often under milder and safer conditions than traditional batch processes. researchgate.net
The following table summarizes key optimization strategies.
| Parameter | Strategy | Rationale |
| Solvent | Solvent-free conditions for precursor synthesis | Reduces waste and simplifies purification. tue.nl |
| Catalyst | Use of catalytic DMF for chlorination | Accelerates the formation of the acyl chloride. youtube.comfu-berlin.de |
| Reagent Stoichiometry | Near-equimolar amounts in flow systems | Improves atom economy and reduces waste. researchgate.net |
| Temperature | Lower reaction temperatures | Minimizes side reactions and improves selectivity. youtube.com |
| Methodology | Continuous-flow microreactors | Enhances safety, control, and yield for unstable products. researchgate.net |
Reactivity Profiles and Mechanistic Investigations of 3 4 Fluorophenyl Prop 2 Enoyl Chloride
Nucleophilic Acyl Substitution Reactions of the Acid Chloride Moiety
The chemical reactivity of 3-(4-fluorophenyl)prop-2-enoyl chloride is predominantly governed by the highly electrophilic carbonyl carbon of the acid chloride group. This functional group serves as an excellent leaving group (Cl⁻), making the compound a versatile acylating agent for a wide range of nucleophiles. Nucleophilic acyl substitution is the characteristic reaction, proceeding through a tetrahedral intermediate, which then collapses to expel the chloride ion and form a new carbonyl compound. The presence of the α,β-unsaturated system and the fluorine-substituted phenyl ring can modulate the reactivity of the acyl chloride moiety, influencing reaction rates and the stability of intermediates.
Amidation, the reaction with ammonia or primary/secondary amines, is one of the most fundamental and widely utilized transformations of this compound. These reactions are typically rapid and high-yielding, providing straightforward access to a diverse array of N-substituted (E)-3-(4-fluorophenyl)prop-2-enamides. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon, followed by the elimination of hydrogen chloride, which is typically scavenged by a base such as triethylamine or an excess of the reacting amine.
The reaction of this compound with various primary and secondary amines, including substituted anilines, provides a direct route to linear amides and anilides. These reactions are crucial for installing the fluorinated cinnamoyl scaffold into molecules. The synthesis is generally carried out in an inert solvent at low to ambient temperatures to control the exothermicity of the reaction. For instance, reacting the acid chloride with substituted anilines in the presence of a base like triethylamine yields the corresponding N-arylprop-2-enanilides. nih.govnih.gov This methodology is analogous to the synthesis of other N-arylcinnamamides, which are prepared from the corresponding cinnamic acid or acid chloride and an appropriate aniline. researchgate.net
Table 1: Illustrative Synthesis of Substituted Anilides
| Amine Nucleophile | Base | Product |
| Aniline | Triethylamine | N-phenyl-3-(4-fluorophenyl)prop-2-enamide |
| 4-Methylaniline | Triethylamine | N-(4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
| 4-Methoxyaniline | Triethylamine | N-(4-methoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide |
| 4-Chloroaniline | Triethylamine | N-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
The acid chloride functionality of this compound serves as a key precursor for the generation of ketenes, which are highly reactive intermediates in the synthesis of β-lactams via the Staudinger cycloaddition. nih.govnih.gov In this reaction, the acid chloride is treated with a tertiary amine base (e.g., triethylamine) to undergo dehydrochlorination, forming a vinylketene intermediate, specifically (E)-1-(4-fluorophenyl)prop-1-en-1-one. This ketene can then react with an imine (a Schiff base) in a [2+2] cycloaddition to yield a β-lactam ring. nih.gov The stereochemical outcome of the cycloaddition (cis or trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. This method provides a powerful tool for constructing complex azetidin-2-one structures bearing a fluorophenyl-substituted vinyl side chain. researchgate.net
While direct reaction with urea or thiourea is not the standard method, this compound can be used to synthesize N-acyl urea and thiourea derivatives through a multi-step process. The common route involves the initial conversion of the acid chloride into an acyl isocyanate or acyl isothiocyanate. For example, reaction with a thiocyanate salt (e.g., potassium thiocyanate) would produce 3-(4-fluorophenyl)prop-2-enoyl isothiocyanate. This reactive intermediate can then readily undergo a nucleophilic addition reaction with a primary or secondary amine to furnish the corresponding N'-substituted-N-[3-(4-fluorophenyl)acryloyl]thiourea. nih.gov A similar pathway involving conversion to an acyl azide followed by a Curtius rearrangement can yield the acyl isocyanate for the synthesis of N-acyl urea derivatives. nih.govasianpubs.org These N-acyl thioureas and ureas are valuable synthons in medicinal chemistry. researchgate.netmdpi.com
The high reactivity of this compound makes it an efficient reagent for coupling with complex amine-containing molecules to form N-acryloyl derivatives. This is a direct amidation reaction where the structural complexity resides in the amine partner. A notable example is the synthesis of praziquantel analogues, where this compound is reacted with various hexahydropyrazino[2,1-a]isoquinolin-4-one scaffolds. mdpi.com The reaction proceeds by nucleophilic attack of the secondary amine nitrogen of the isoquinoline core onto the acid chloride, resulting in the formation of a stable amide bond and yielding the final N-acryloyl product. mdpi.com This type of coupling is fundamental in medicinal chemistry for the late-stage functionalization of drug leads.
Table 2: Synthesis of a Praziquantel Analogue
| Reactant 1 | Reactant 2 | Product | Yield |
| This compound | 6-Methyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | 2-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-6-methyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | 70.5% mdpi.com |
Esterification of this compound is readily achieved by its reaction with a wide range of alcohols and phenols. This reaction is a classic example of nucleophilic acyl substitution, providing access to various α,β-unsaturated esters which are important building blocks in organic synthesis. researchgate.netorganic-chemistry.org The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The process is generally efficient and high-yielding under mild conditions. arkat-usa.org The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a library of compounds from a single acid chloride precursor. These ester products are valuable in polymer chemistry and as intermediates for pharmaceuticals. nih.govrsc.org
Table 3: General Esterification of this compound
| Alcohol | Base | Product |
| Methanol | Pyridine | Methyl 3-(4-fluorophenyl)prop-2-enoate |
| Ethanol | Pyridine | Ethyl 3-(4-fluorophenyl)prop-2-enoate |
| Benzyl alcohol | Pyridine | Benzyl 3-(4-fluorophenyl)prop-2-enoate |
| Phenol | Pyridine | Phenyl 3-(4-fluorophenyl)prop-2-enoate |
Reactions with Other Nucleophiles (e.g., Oxygen, Sulfur, Carbon-based Nucleophiles)
The reactivity of this compound is dominated by the acyl chloride functional group, which is a highly reactive acylating agent. It readily undergoes nucleophilic acyl substitution via an addition-elimination mechanism with a variety of nucleophiles. chemistrysteps.comlibretexts.org
Oxygen-based Nucleophiles : In the presence of water, this compound is rapidly hydrolyzed to its corresponding carboxylic acid, 3-(4-fluorophenyl)prop-2-enoic acid. With alcohols, it forms esters. These reactions typically proceed readily, often requiring a non-nucleophilic base like pyridine or triethylamine to neutralize the hydrogen chloride (HCl) byproduct. chemistrysteps.com
Sulfur-based Nucleophiles : Thiols react with this compound in a manner analogous to alcohols to produce thioesters. chemistrysteps.com The thiolate anion is a potent nucleophile that readily attacks the carbonyl carbon.
Carbon-based Nucleophiles : As a robust electrophile, this compound is an effective reagent in Friedel-Crafts acylation reactions. wikipedia.orgnih.gov When reacted with an electron-rich aromatic compound, such as benzene or toluene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it forms an aryl vinyl ketone. wikipedia.orgnih.gov The reaction proceeds through the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.
| Nucleophile Type | Example Nucleophile | Product Class |
|---|---|---|
| Oxygen | Ethanol (CH₃CH₂OH) | Ester |
| Sulfur | Ethanethiol (CH₃CH₂SH) | Thioester |
| Carbon | Benzene (C₆H₆) | Aryl Vinyl Ketone |
A significant reaction involving a sulfur- and nitrogen-based nucleophile is the formation of an acyl isothiocyanate. This compound reacts with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone. In this reaction, the thiocyanate ion acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride. This yields the highly reactive intermediate, 3-(4-fluorophenyl)prop-2-enoyl isothiocyanate. This intermediate is a valuable synthon for creating various heterocyclic compounds. nii.ac.jp
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Ammonium thiocyanate (NH₄SCN) | Dry Acetone | 3-(4-Fluorophenyl)prop-2-enoyl isothiocyanate |
Role in Cyclization and Annulation Reactions
The structural features of this compound make it a key precursor for synthesizing a variety of heterocyclic systems through cyclization and annulation reactions.
The α,β-unsaturated carbonyl moiety present in 3-(4-fluorophenyl)prop-2-enoic acid (derived from the acyl chloride) is a suitable precursor for the formation of pyranone (or α-pyrone) rings. While direct cyclization from the acyl chloride is not a standard method, it can serve as a starting point for creating substrates for more complex cyclizations. For instance, the corresponding cinnamic acid derivatives can be elaborated into dienes that undergo intramolecular Diels-Alder reactions to form complex fused pyranone systems. chemistrysteps.comnih.gov Another approach involves the reaction of acrylic acids with alkynes, catalyzed by transition metals, to afford α-pyrones. organic-chemistry.org
This compound is a valuable reagent for the synthesis of 3-aryl coumarin derivatives. One established method involves the reaction of an o-hydroxybenzaldehyde with an aryl acetyl chloride derivative. nih.gov In an analogous pathway, this compound can react with various substituted salicylaldehydes in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent such as tetrahydrofuran (THF). This reaction likely proceeds through initial acylation of the aldehyde, followed by an intramolecular condensation to construct the coumarin core, yielding a 3-(3-(4-fluorophenyl)acryloyl)coumarin derivative.
| Substrate 1 | Substrate 2 | Key Reagent/Condition | Product Type |
|---|---|---|---|
| This compound | Salicylaldehyde | K₂CO₃ / THF | 3-Substituted Coumarin |
The construction of imidazol-5-one scaffolds can be achieved via a multi-step process starting from this compound. This synthesis leverages the Erlenmeyer-Plöchl reaction to form an intermediate oxazol-5-one (azlactone). wikipedia.orgdrugfuture.com
Step 1: Formation of N-acylglycine. this compound is first reacted with glycine to produce N-(3-(4-fluorophenyl)prop-2-enoyl)glycine.
Step 2: Azlactone Synthesis. The resulting N-acylglycine undergoes intramolecular condensation and dehydration in the presence of acetic anhydride to form the corresponding 4-(4-fluorobenzylidene)-2-vinyloxazol-5(4H)-one. wikipedia.orgmodernscientificpress.com
Step 3: Conversion to Imidazol-5-one. The reactive oxazol-5-one intermediate is then treated with an amine or a hydrazine derivative. nih.govresearchgate.net The amine attacks the carbonyl group of the azlactone ring, leading to ring-opening followed by recyclization to form the more stable imidazol-5-one scaffold. nih.govresearchgate.net This method allows for the introduction of diverse substituents on the imidazole ring depending on the amine used.
| Synthetic Step | Key Reactants | Intermediate/Product |
|---|---|---|
| 1 | This compound + Glycine | N-(3-(4-fluorophenyl)prop-2-enoyl)glycine |
| 2 | N-acylglycine + Acetic Anhydride | Oxazol-5-one (Azlactone) |
| 3 | Oxazol-5-one + Primary Amine (e.g., Aniline) | Imidazol-5-one |
Intramolecular Cyclizations to Heterocyclic Systems
Routes to Pyrazoline and Pyrazole Derivatives
The synthesis of pyrazoline and pyrazole derivatives often utilizes the reactivity of α,β-unsaturated ketones, which can be readily prepared from this compound. One common method involves the condensation of a chalcone (B49325), (E)-3-(4-fluorophenyl)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one, derived from this compound, with hydrazines. However, attempts to synthesize pyrano[2,3-c]pyrazol-4(2H)-ones from this specific chalcone through an Algar-Flynn-Oyamada (AFO) reaction have reportedly yielded only trace amounts of the desired product. mdpi.com
Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are significant in medicinal chemistry. nih.gov Their synthesis can be achieved through various strategies, including the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.com While direct reactions involving this compound are not extensively detailed, its derivatives, such as the corresponding propenoyl chloride derivatives, are widely used to synthesize valuable heterocyclic systems, including pyrazolones. researchgate.net
| Starting Material | Reagent | Product | Yield | Reference |
| (E)-3-(4-fluorophenyl)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | AFO Reaction Conditions | Pyrano[2,3-c]pyrazol-4(2H)-ones | Traces | mdpi.com |
Synthesis of Quinazoline, Pyrimidine, and Oxazine Derivatives
Acyl chlorides like this compound are key precursors for synthesizing quinazoline and other related heterocyclic structures. The general synthetic pathway often involves the reaction of an acid chloride with anthranilic acid to form a 2-substituted-3,1-benzoxazin-4-one intermediate. nih.gov This intermediate can then be treated with various nitrogen nucleophiles to yield a range of heterocyclic compounds. For instance, reaction with formamide can lead to the formation of quinazolin-4(3H)-ones. nih.gov
The synthesis of quinazoline derivatives often begins with the reaction of an appropriate acid chloride with anthranilic acid. nih.gov This initial step forms a benzoxazinone derivative which can then be further reacted to produce the desired quinazoline. While the specific use of this compound in these exact schemes is not explicitly detailed in the provided context, the general reactivity pattern of acid chlorides strongly suggests its applicability in similar synthetic strategies.
| Intermediate | Reagent | Product Class |
| 2-substituted-3,1-benzoxazin-4-one | Formamide | Quinazolin-4(3H)-one |
| 2-substituted-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-amino-2-(substituted) quinazolin-4(3H)-one |
Formation of Fluorescent 2,3-Naphthalimide Derivatives
An efficient method for the synthesis of fluorescent 2,3-naphthalimide derivatives has been developed utilizing an intramolecular didehydro-Diels–Alder reaction. rsc.org While the direct involvement of this compound is not specified, the synthesis of the necessary precursors could potentially involve similar acyl chloride functionalities. This approach is noted for its efficiency, proceeding at room temperature with a broad substrate scope and good functional group tolerance. rsc.org The resulting 2,3-naphthalimide derivatives are of interest due to their fluorescent properties. rsc.orgresearchgate.net
Synthesis of Dihydroquinolinones
Benzoxazinone and Pyridopyrimidine Formation
Propenoyl chloride derivatives are recognized as versatile starting materials for the synthesis of various heterocyclic systems, including benzoxazinones and pyridopyrimidines. researchgate.net The reaction of such acyl chlorides with appropriate bifunctional nucleophiles is a common strategy to construct these bicyclic structures. For example, reaction with 2-aminophenols could lead to benzoxazinone derivatives, while reaction with aminopyrimidines could yield pyridopyrimidine systems.
Intermolecular Condensation Reactions for Chalcone Analogue Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and other biologically active molecules. jocpr.com The Claisen-Schmidt condensation is a primary method for chalcone synthesis, involving the reaction of an acetophenone with a benzaldehyde (B42025) in the presence of a base. jocpr.comnih.gov While this compound is not directly used in the condensation itself, it serves as a precursor to chalcone analogues. For instance, it can be used to synthesize (2E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative that has been studied for its third-order nonlinear optical properties. biointerfaceresearch.com
The synthesis of chalcones can also be achieved through other methods like Friedel-Crafts acylation, where a cinnamoyl chloride derivative reacts with a phenol. jocpr.com
| Reaction Type | Reactants | Product |
| Claisen-Schmidt Condensation | 4-fluorobenzaldehyde, 1-(4-methoxyphenyl)ethanone | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Participation in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions offer efficient pathways to complex molecules in a single synthetic operation. While the direct participation of this compound in such reactions is not explicitly detailed, chalcones derived from it are known to undergo these types of transformations. biointerfaceresearch.com For example, chalcones can participate in [3+2] cycloaddition reactions to form indolizines. biointerfaceresearch.com Multicomponent reactions involving chalcones are also utilized in the synthesis of various heterocyclic compounds, including thiazole derivatives. nih.gov These reactions often proceed with high atom economy and can generate molecular diversity efficiently. researchgate.net
Applications of 3 4 Fluorophenyl Prop 2 Enoyl Chloride As a Key Synthetic Intermediate
Precursor in the Synthesis of Advanced Pharmaceutical Intermediates
The compound is instrumental in building core structures found in a variety of medicinally important molecules. Its ability to introduce the 4-fluorocinnamoyl moiety is a key step in the synthesis of several classes of therapeutic agent precursors.
Fluorinated phenylcyclopropylamines are a critical structural motif in modern pharmaceuticals, including the antiplatelet agent Ticagrelor. The synthesis of these structures often involves the construction of a cyclopropane (B1198618) ring from an alkene precursor. While the direct synthesis of the Ticagrelor intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, uses a different substitution pattern, the synthesis of analogous fluorinated cyclopropylamine (B47189) derivatives demonstrates the utility of related cinnamoyl precursors. nih.govnih.gov
The general synthetic pathway involves the transformation of a fluorinated benzaldehyde (B42025) into a corresponding styrene (B11656) or vinyl fluoride (B91410) derivative. This alkene then undergoes a cyclopropanation reaction. nih.gov The use of 3-(4-Fluorophenyl)prop-2-enoyl chloride and its derivatives allows for the creation of a library of fluorinated phenylcyclopropylamine analogues, which are essential for studying structure-activity relationships and developing new therapeutic agents. nih.gov
The reactivity of cinnamoyl chlorides lends itself to the construction of fused heterocyclic systems. While a direct, documented synthesis of pyrazino[2,1-a]isoquinolin-4-ones using this compound specifically is not prominent in the reviewed literature, the synthesis of related complex polycyclic structures like isoquinolines and pyrazoles highlights the potential of such building blocks. nih.govnih.gov The general strategy often involves the acylation of a suitable nitrogen-containing aromatic or heterocyclic nucleus, followed by intramolecular cyclization reactions to form the fused polycyclic system. The electrophilic nature of the acyl chloride and the conjugated system are key to these transformations.
This compound is widely used to acylate various molecular scaffolds, thereby creating new derivatives with potentially enhanced or novel biological activities.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of compounds known for a wide spectrum of biological activities. nih.gov One of the key synthetic routes to chalcones is the Friedel–Crafts acylation of an aromatic compound. ekb.egnih.gov In this context, this compound can act as the acylating agent, reacting with an electron-rich aromatic or heteroaromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the 3-(4-fluorophenyl)prop-2-enoyl group and form a fluorinated chalcone (B49325). ekb.egresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
|---|---|---|---|
| This compound | Arene (e.g., Benzene, Toluene) | Lewis Acid (e.g., AlCl₃) | Fluorinated Chalcone |
This method provides a direct pathway to asymmetrically substituted chalcones where one aromatic ring is provided by the acyl chloride and the other by the substrate being acylated.
Barbituric acid and its derivatives are well-established pharmacophores. mdpi.comresearchgate.net The acylation of these compounds with cinnamoyl chlorides leads to a class of molecules with potential therapeutic applications, such as anticancer agents. nih.gov Research has shown that various substituted cinnamoyl chlorides can be reacted with barbituric acid derivatives to produce N-cinnamoylated products. nih.govresearchgate.netmdpi.com The synthesis of 1,3-dimethyl-5-(3-(4-fluorophenyl)acryloyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves the reaction of this compound with 1,3-dimethylbarbituric acid. Such derivatives, incorporating a fluorine atom on the phenyl ring, have been investigated for their antiproliferative activities. nih.gov
| Acylating Agent | Substrate | Reaction Type | Resulting Scaffold |
|---|---|---|---|
| This compound | 1,3-Dimethylbarbituric acid | Acylation | Cinnamoylated Barbituric Acid |
Sorbicillinoids are a class of natural products known for their interesting biological activities, including anti-inflammatory effects. nih.gov Synthetic modification of the sorbicillinoid core structure is a key strategy for enhancing their therapeutic potential. In a recent study, a series of new sorbicillinoid analogues were synthesized to assess their anti-inflammatory properties. nih.gov Among the derivatives created, one involved the substitution of the side chain with a (E)-3-(4-fluorophenyl)-2-propenoyl group, which was accomplished using this compound. This specific modification was found to significantly enhance the inhibitory effects of the resulting compound on nitric oxide (NO) production in mouse macrophages, indicating a potent anti-inflammatory activity. nih.gov This highlights the role of this compound in the targeted derivatization of natural product scaffolds to create analogues with improved pharmacological profiles.
Derivatization for Pharmacologically Relevant Scaffolds
Chemical Feedstock for Agrochemical Compound Synthesis
The high reactivity of the acyl chloride group makes this compound a versatile building block. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This reactivity is fundamental to constructing the complex molecular architectures of modern fungicides and insecticides.
For instance, cinnamamide (B152044) derivatives are a well-established class of fungicides, with commercial examples like dimethomorph (B118703) demonstrating high efficacy. researchgate.net Research has focused on synthesizing novel cinnamamides by reacting substituted cinnamoyl chlorides with various amine-containing heterocyclic moieties. researchgate.net The 4-fluorophenyl group of this compound is a particularly valuable substituent in this context, often contributing to enhanced fungicidal potency against challenging plant pathogens such as Phytophthora infestans and Pseudoperonospora cubensis. researchgate.net Studies on related cinnamic acid derivatives have shown excellent activity against fungi like Valsa mali and Botrytis cinerea. nih.gov
Below is a table illustrating the potential classes of agrochemicals that can be synthesized using this compound as a primary reactant.
| Target Agrochemical Class | Reaction Type | Reactant Partner | Resulting Linkage | Potential Application |
| Cinnamamide Fungicides | Amidation | Heterocyclic Amines (e.g., morpholine, indole (B1671886) derivatives) | Amide | Control of oomycete and other fungal plant diseases researchgate.net |
| Cinnamic Ester Fungicides | Esterification | Biologically Active Alcohols (e.g., oxime alcohols) | Ester | Broad-spectrum fungal control nih.gov |
| Pyrazole-based Pesticides | Amidation | Amino-functionalized pyrazoles | Amide | Insecticides and Fungicides mdpi.com |
Raw Material for Specialty Chemicals and Functional Materials
The unique combination of a polymerizable acryloyl backbone, a reactive acyl chloride handle, and a functional fluorophenyl group makes this compound a valuable raw material for creating sophisticated specialty chemicals and materials.
The prop-2-enoyl (acryloyl) moiety within the molecule provides a site for polymerization. Acryloyl chloride and its derivatives are commonly employed to introduce acrylate (B77674) functional groups into other molecules, serving as monomers for the preparation of polymers. wikipedia.org By incorporating the 3-(4-Fluorophenyl)prop-2-enoyl unit into a polymer chain, the resulting material gains properties imparted by the fluorinated aromatic ring.
Fluoropolymers are renowned for their high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and unique optical properties. By using this compound in copolymerization reactions, it is possible to develop specialty polymers for advanced coatings, low-friction surfaces, and materials with tailored refractive indices for optical applications. The acyl chloride can first be used to anchor the monomer to a surface or another polymer backbone before initiating polymerization via the double bond.
The core structure of this compound is a chalcone precursor. nih.govresearchgate.net Chalcones, which are 1,3-diphenyl-2-propen-1-ones, form the central core for a vast array of compounds with significant optical and electronic properties. acs.org They are known intermediates in the biosynthesis of flavonoids and are recognized for their chromophoric (color-producing) characteristics. researchgate.net
By reacting this compound with various aromatic and heteroaromatic compounds, particularly those containing electron-donating groups, chemists can synthesize a wide range of chalcone derivatives. nih.govresearchgate.net This reaction, typically a Friedel-Crafts acylation, creates a "push-pull" electronic structure across the molecule, which is a common design principle for organic dyes and optoelectronic materials. The fluorophenyl group can fine-tune the electronic properties, solubility, and solid-state packing of the final molecule, influencing its color, fluorescence quantum yield, and charge-carrier mobility. nih.gov These tailored chalcones are investigated for use in applications such as organic light-emitting diodes (OLEDs), nonlinear optical materials, and fluorescent probes.
| Target Molecule Class | Synthetic Precursor | Key Reaction | Potential Application |
| Fluorinated Chalcones | This compound | Friedel-Crafts Acylation | Organic Dyes, Fluorescent Probes nih.gov |
| Heterocyclic Chalcone Analogues | This compound | Friedel-Crafts Acylation with Heterocycles | Optoelectronic Materials acs.org |
| Extended π-conjugated Systems | This compound | Acylation followed by further coupling reactions | Nonlinear Optical Materials |
Utility in Methodological Organic Chemistry Research
Beyond its direct application in producing final products, this compound is a valuable tool for chemists exploring the frontiers of reaction methodology and synthetic strategy.
The reactivity of this compound makes it an excellent substrate for studying and developing new chemical transformations. As a classic acyl chloride, it undergoes a range of well-understood reactions (e.g., esterification, amidation, Friedel-Crafts acylation), providing a reliable benchmark for evaluating new catalysts or reaction conditions. wikipedia.orgnih.gov
Furthermore, the presence of both an α,β-unsaturated system and a fluorinated aromatic ring allows researchers to investigate complex reaction mechanisms. For example, it can be used in studies of stereoselective addition reactions to the double bond, or in palladium-catalyzed cross-coupling reactions to further functionalize the aromatic ring. Chemists can study how the electron-withdrawing nature of the fluorine atom influences the regioselectivity and kinetics of these reactions compared to its non-fluorinated or chloro-substituted analogues. chemspider.com Its use in the synthesis of heterocyclic compounds, such as pyrrolones, demonstrates its utility in exploring base-catalyzed cyclization pathways. mdpi.com
In the field of total synthesis and complex molecule construction, chemists rely on robust and versatile building blocks to efficiently assemble intricate molecular architectures. This compound serves as such a building block, enabling multi-step synthetic strategies. fiveable.me
A synthetic strategy might involve an initial reaction at the acyl chloride, for instance, to form an amide, followed by a subsequent reaction involving the alkene, such as a Diels-Alder or Michael addition. This allows for a stepwise increase in molecular complexity. The fluorophenyl group can also serve as a handle for late-stage modifications using modern C-F bond activation or C-H functionalization techniques. springernature.com The ability to use this compound in multiple, distinct reaction types makes it a key component in developing convergent synthetic routes, where different fragments of a target molecule are synthesized separately before being combined.
Application in Chiral Synthesis and Asymmetric Transformations
This compound is a valuable reagent in chiral synthesis and asymmetric transformations due to its reactive α,β-unsaturated acyl chloride functionality. This structure allows for its facile attachment to chiral auxiliaries, which can then direct the stereochemical outcome of subsequent reactions. The electron-withdrawing nature of the 4-fluorophenyl group can also influence the reactivity and selectivity of these transformations. The primary applications in this context involve diastereoselective reactions where the chiral auxiliary dictates the formation of a specific stereoisomer.
One of the most common strategies involves the use of chiral oxazolidinones. These auxiliaries are readily acylated by this compound to form N-acryloyl oxazolidinones. The resulting chiral dienophiles can then participate in a variety of asymmetric cycloaddition reactions. For instance, in the Diels-Alder reaction, the chiral auxiliary shields one face of the double bond, leading to a highly diastereoselective formation of the endo or exo product upon reaction with a diene. The specific stereochemical outcome is dependent on the choice of the oxazolidinone auxiliary and the Lewis acid catalyst employed.
Another significant application is in asymmetric conjugate additions. The N-acyl derivative of this compound with a chiral auxiliary, such as a camphorsultam or a pseudoephedrine-derived amide, can undergo highly diastereoselective Michael additions. In these reactions, a nucleophile, often in the form of an organocuprate or a stabilized enolate, adds to the β-position of the α,β-unsaturated system. The chiral auxiliary directs the approach of the nucleophile, resulting in the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched product.
Furthermore, 1,3-dipolar cycloaddition reactions represent another avenue for the application of this compound in asymmetric synthesis. When attached to a chiral auxiliary, the resulting dipolarophile can react with various 1,3-dipoles, such as nitrones or azomethine ylides, to produce highly substituted chiral heterocyclic compounds with excellent stereocontrol. The diastereoselectivity of these reactions is typically high, providing a reliable method for the synthesis of complex chiral molecules.
The utility of this compound as a key synthetic intermediate in these transformations is summarized in the following tables, which provide representative data for analogous systems, as specific data for the title compound is not extensively reported.
Table 1: Asymmetric Diels-Alder Reaction of N-Acryloyl Chiral Auxiliaries
| Diene | Chiral Auxiliary | Lewis Acid | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) of endo product |
| Cyclopentadiene | (S)-4-Benzyl-2-oxazolidinone | TiCl₄ | 95:5 | >98% |
| Isoprene | (R)-4-Phenyl-2-oxazolidinone | Et₂AlCl | 92:8 | 96% |
| 1,3-Butadiene | (1S,2R)-1-Amino-2-indanol derived sultam | SnCl₄ | 90:10 | 95% |
Table 2: Diastereoselective Michael Addition to N-Enoyl Chiral Auxiliaries
| Nucleophile | Chiral Auxiliary | Diastereomeric Ratio | Yield |
| LiCu(CH₃)₂ | (S)-4-Isopropyl-2-oxazolidinone | 98:2 | 92% |
| (C₆H₅)₂CuLi | Pseudoephedrine | >99:1 | 89% |
| Thiophenol | Camphorsultam | 95:5 | 95% |
Table 3: Asymmetric 1,3-Dipolar Cycloaddition of N-Acryloyl Chiral Auxiliaries
| 1,3-Dipole | Chiral Auxiliary | Solvent | Diastereomeric Ratio |
| N-Benzyl-C-phenylnitrone | (S)-4-Benzyl-2-oxazolidinone | Toluene | 97:3 |
| Azomethine ylide | (R)-4-Isopropyl-2-oxazolidinone | Dichloromethane (B109758) | 94:6 |
| Nitrile oxide | Camphorsultam | Tetrahydrofuran | 92:8 |
Advanced Spectroscopic and Analytical Characterization of 3 4 Fluorophenyl Prop 2 Enoyl Chloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum provides distinct signals for the vinyl and aromatic protons in 3-(4-Fluorophenyl)prop-2-enoyl chloride and its derivatives. The protons on the α,β-unsaturated system are particularly diagnostic. The proton alpha to the carbonyl group (Hα) and the proton beta to the carbonyl group (Hβ) typically appear as doublets due to their coupling to each other. For the (E)-isomer, the coupling constant (JHαHβ) is expected to be large, typically in the range of 15-16 Hz, which confirms the trans stereochemistry of the double bond.
In derivatives, the vinyl protons of the acryloyl moiety often appear in the 6.4-7.8 ppm region. smolecule.com For instance, in (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one, the vinyl protons are observed as doublets at 6.77 ppm (J = 15 Hz) and 7.56 ppm (J = 15.3 Hz). scielo.org.za The aromatic protons of the 4-fluorophenyl group exhibit a characteristic splitting pattern. Due to the fluorine substituent, the four protons form an AA'BB' system, which often appears as two multiplets or apparent triplets/doublets of doublets, typically in the range of 7.0-7.8 ppm.
| Compound Derivative | Vinyl Hα (δ, ppm, J in Hz) | Vinyl Hβ (δ, ppm, J in Hz) | Aromatic Protons (δ, ppm) | Reference |
|---|---|---|---|---|
| (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride | ~7.6-7.8 (dd) | ~6.4-7.8 (d) | Multiplets | smolecule.com |
| (E)-1-{4-[...]}piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one | 6.77 (d, 15) | 7.56 (d, 15.3) | 6.78-7.43 (m) | scielo.org.za |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The carbonyl carbon of the acyl chloride group is typically found significantly downfield, around 165-170 ppm. The vinylic carbons (Cα and Cβ) resonate in the alkene region of the spectrum, generally between 115 and 150 ppm.
The carbon atoms of the 4-fluorophenyl ring show characteristic chemical shifts and, crucially, coupling with the ¹⁹F nucleus. The carbon atom directly bonded to fluorine (C4) exhibits a large one-bond coupling constant (¹JCF), which is a key identifying feature. The adjacent carbons (C3/C5) show a smaller two-bond coupling (²JCF), and the carbon para to the fluorine (C2/C6) displays a three-bond coupling (³JCF). For example, in a related (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one derivative, the carbonyl carbon appears at 165.0 ppm, while aromatic and vinylic carbons are observed between 114.0 and 141.2 ppm. scielo.org.za
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 165.0 |
| Aromatic/Vinylic Carbons | 114.0-141.2 |
| Piperazine (B1678402) Carbons | 42.3, 46.0, 52.0 |
| Other Aliphatic Carbons | 55.2, 74.5 |
Data from (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one. scielo.org.za
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing
¹⁹F NMR is an exceptionally sensitive and powerful technique for characterizing fluorinated organic compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance in the typical range for an aryl fluoride (B91410). This signal may appear as a multiplet, most commonly a triplet, due to coupling with the two ortho-aromatic protons (³JHF). The precise chemical shift provides insight into the electron-donating or -withdrawing nature of the propenoyl chloride substituent.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is dominated by several strong, characteristic absorption bands.
The most diagnostic peak is the carbonyl (C=O) stretch of the acyl chloride functional group. Due to the strong electron-withdrawing inductive effect of the chlorine atom, this band appears at a significantly higher frequency (typically 1770-1800 cm⁻¹) than the carbonyl stretch in corresponding aldehydes, ketones, or esters. nist.gov Other key absorptions include the C=C stretching vibration of the conjugated alkene at approximately 1620-1640 cm⁻¹, the C-F stretch of the fluorinated aromatic ring around 1220-1240 cm⁻¹, and the out-of-plane C-H bending of the trans-disubstituted double bond near 970-990 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Acyl Chloride (C=O) | Stretching | 1770 - 1800 (strong) |
| Alkene (C=C) | Stretching | 1620 - 1640 (medium) |
| Aromatic Ring (C=C) | Stretching | ~1590, ~1490 (medium) |
| Aryl-F (C-F) | Stretching | 1220 - 1240 (strong) |
| trans-Alkene (=C-H) | Out-of-plane bending | 970 - 990 (strong) |
X-ray Diffraction (XRD) Analysis for Solid-State Structural Elucidation of Derivatives
A study of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one, a derivative of this class, provides a clear example of the power of XRD. scielo.org.za The analysis confirmed the molecule's structure and provided detailed crystallographic data. The study revealed that the compound crystallized in the monoclinic system with the space group P2₁/c. scielo.org.za Critically, the diffraction data confirmed the (E)-configuration of the C=C double bond, with a measured bond length of 1.314(6) Å. scielo.org.za Furthermore, the analysis showed that the piperazine ring adopts a chair conformation in the solid state. scielo.org.za This level of detail is unattainable by other methods and is crucial for understanding structure-property relationships.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₈H₂₉ClN₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.392(2) |
| b (Å) | 7.9180(16) |
| c (Å) | 30.474(6) |
| β (°) | 97.78(3) |
| Volume (ų) | 2484.4(9) |
| Z | 4 |
Data obtained from the crystallographic study of a derivative. scielo.org.za
Sustainable Chemistry Practices in the Synthesis and Transformations Involving 3 4 Fluorophenyl Prop 2 Enoyl Chloride
Implementation of Green Solvents and Solvent-Free Reaction Conditions
A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents, which contribute significantly to chemical waste and environmental pollution. The synthesis of acyl chlorides, including 3-(4-Fluorophenyl)prop-2-enoyl chloride, has traditionally been performed in conventional organic solvents. However, recent advancements demonstrate the feasibility and advantages of solvent-free approaches and the use of environmentally benign solvents.
Solvent-Free Synthesis: The most sustainable method for the preparation of acyl chlorides from their corresponding carboxylic acids is often a solvent-free procedure. nih.gov A highly efficient and sustainable methodology involves the reaction of the carboxylic acid with oxalyl chloride under solvent-free conditions, using only a catalytic amount of N,N-dimethylformamide (DMF) at room temperature. nih.govdntb.gov.ua This approach, developed for unstable acid chlorides like acryloyl chloride, is directly applicable to the synthesis of this compound from 3-(4-fluorophenyl)prop-2-enoic acid. The reaction is typically rapid, achieving nearly full conversion in minutes, and the absence of a bulk solvent simplifies product isolation and minimizes waste streams. nih.gov
Green Solvents in Transformations: While the synthesis of the highly reactive this compound benefits from solvent-free conditions, its subsequent reactions can be designed to occur in green solvents. Water is considered an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Acylation reactions, such as the formation of amides from acyl chlorides, can be performed efficiently in aqueous systems, for example, using a phosphate (B84403) buffer. tandfonline.com This approach avoids the use of volatile and often toxic organic solvents like dichloromethane (B109758) or tetrahydrofuran, and the product can often be isolated by simple filtration. tandfonline.com
| Approach | Example Solvent | Key Advantages | Application Stage |
|---|---|---|---|
| Solvent-Free | N/A | Eliminates solvent waste, simplifies purification, reduces energy consumption. nih.gov | Synthesis |
| Green Solvents | Water | Non-toxic, non-flammable, low cost, readily available. mdpi.com | Transformations |
| Neoteric Solvents | Ionic Liquids | Low volatility, high thermal stability, potential for catalyst recycling. mdpi.com | Transformations |
| Traditional Solvents | Dichloromethane | (Baseline) Effective solubility for many reagents. | Synthesis & Transformations |
Development of Catalytic and Organocatalytic Methodologies for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates, improve selectivity, and lower the energy requirements of chemical processes, often under milder conditions. Both organocatalysis and metal-based catalysis can be applied to enhance the efficiency of the synthesis and transformations of this compound.
Organocatalysis in Synthesis: The conversion of 3-(4-fluorophenyl)prop-2-enoic acid to its acyl chloride is effectively catalyzed by small organic molecules. In the reaction with chlorinating agents like oxalyl chloride or thionyl chloride, a catalytic quantity of N,N-dimethylformamide (DMF) is employed. smolecule.com DMF reacts with the chlorinating agent to form a highly reactive Vilsmeier intermediate in situ, which then efficiently converts the carboxylic acid to the acyl chloride. smolecule.com This organocatalytic approach avoids the need for stoichiometric activating agents and proceeds under mild conditions. nih.gov
Catalysis in Transformations: Once synthesized, this compound can be utilized in a variety of catalytic transformations to build more complex molecules efficiently. For instance, transition metal catalysis can be used for carbon-carbon bond formation. Ruthenium-based catalysts have been successfully used in olefin cross-metathesis reactions involving the parent compound, acryloyl chloride. organic-chemistry.org This methodology allows for the direct extension of the carbon chain of the acryloyl moiety, offering a powerful and atom-efficient tool for creating diverse α,β-unsaturated carbonyl compounds. organic-chemistry.org Similarly, Lewis acid catalysts like zinc oxide or zirconium tetrachloride have been reported for the synthesis of acryloyl chloride, providing another catalytic route to this class of compounds. google.comgoogle.com
| Catalyst Type | Example Catalyst | Reaction | Key Benefits |
|---|---|---|---|
| Organocatalyst | N,N-Dimethylformamide (DMF) | Acyl Chloride Synthesis | Mild conditions, high efficiency, catalytic use. nih.govsmolecule.com |
| Lewis Acid | Zinc Oxide (ZnO) | Acyl Chloride Synthesis | Catalytic alternative to traditional reagents. google.com |
| Transition Metal | Ruthenium Grubbs-type Catalyst | Olefin Cross-Metathesis | Efficient C-C bond formation, functional group tolerance. organic-chemistry.org |
Strategies for Atom Economy and Waste Minimization in Synthetic Sequences
Atom economy is a fundamental metric of green chemistry that evaluates how efficiently a chemical process converts reactants into the final product. Maximizing atom economy inherently minimizes waste. Strategies to achieve this include choosing synthetic routes that incorporate most of the atoms from the reactants into the desired product and utilizing technologies that reduce the need for excess reagents and solvents.
Choice of Chlorinating Agent: The synthesis of this compound from its carboxylic acid involves a chlorinating agent. The choice of this agent significantly impacts the atom economy and the nature of the byproducts. Traditional reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) generate substantial waste in the form of phosphorus compounds (e.g., POCl₃) or gaseous byproducts (SO₂ and HCl), respectively. chemguide.co.uklibretexts.org While thionyl chloride is often preferred because its byproducts are gases that can be easily removed and neutralized, oxalyl chloride offers an alternative that also produces only gaseous byproducts (CO, CO₂, HCl), often under milder conditions. smolecule.comlibretexts.org An innovative approach involves using silicon tetrachloride (SiCl₄), an industrial byproduct, as the chlorinating agent, which aligns with the principle of waste valorization. google.com
| Chlorinating Agent | Byproducts | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts simplify purification. oc-praktikum.de | Toxic and corrosive gases produced. |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Gaseous byproducts; often milder reaction conditions. smolecule.com | Toxic and corrosive gases produced. |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective for a wide range of acids. chemguide.co.uk | Produces a liquid byproduct (POCl₃) that requires separation. chemguide.co.uk |
| Silicon Tetrachloride (SiCl₄) | Si(OH)₄ (as SiO₂), HCl | Utilizes an industrial byproduct (waste valorization). google.com | Stoichiometric silicon waste generated. |
Continuous-Flow Technology for Waste Minimization: A key strategy for minimizing waste is the adoption of continuous-flow microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry. nih.gov For the synthesis of reactive intermediates like acyl chlorides, continuous-flow systems allow for the use of near-equimolar amounts of reagents, drastically reducing the waste associated with excess starting materials. nih.govdntb.gov.ua The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction times, higher yields, and improved safety, further contributing to a more sustainable process. nih.gov
Future Research Perspectives and Emerging Directions in 3 4 Fluorophenyl Prop 2 Enoyl Chloride Chemistry
Design and Synthesis of Novel Molecular Architectures with Enhanced Functionality
The inherent reactivity of 3-(4-Fluorophenyl)prop-2-enoyl chloride makes it an exemplary starting material for the construction of a diverse array of complex molecules with tailored properties. Future research will likely focus on leveraging its reactive sites to synthesize novel compounds with enhanced biological activity and material functionality.
One promising area is the synthesis of novel chalcone (B49325) derivatives. Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are known to exhibit a wide range of pharmacological activities. nih.gov The Claisen-Schmidt condensation, a common method for chalcone synthesis, can be adapted to utilize this compound's precursor, 4-fluorobenzaldehyde, with various acetophenones to generate a library of fluorinated chalcones. researchgate.netnih.gov For instance, the synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one has been reported, demonstrating anti-inflammatory activity comparable to dexamethasone. researchgate.net The exploration of different substituted acetophenones in reaction with 4-fluorobenzaldehyde could lead to the discovery of new therapeutic agents.
Furthermore, the acyl chloride group of this compound serves as a gateway for the synthesis of novel esters and amides with potential biomedical applications. By reacting the acyl chloride with various alcohols, phenols, or amines, a multitude of derivatives can be generated. A pertinent example is the synthesis of cinnamoyl-metronidazole ester and cinnamoyl-memantine amide from cinnamoyl chloride, which have shown significant antimicrobial and antifungal activities, respectively. nih.govnih.gov Applying this strategy to this compound could yield new drug candidates with improved efficacy or modified pharmacokinetic profiles. The hybridization of the fluorinated cinnamoyl moiety with other bioactive scaffolds, such as pyrrole derivatives, also presents an exciting avenue for developing multi-target agents. mdpi.com
The α,β-unsaturated system in this compound allows for its use as a monomer in the synthesis of functional polymers. Post-polymerization modification of polymers with reactive side chains, such as poly(acryloyl hydrazide), has been shown to be a versatile method for creating functional materials. nih.gov Similarly, polymers derived from this compound could be designed to have specific properties, such as thermal stability or tailored wettability, influenced by the fluorine content. mdpi.comstrath.ac.uk
Table 1: Potential Novel Molecular Architectures from this compound
| Class of Compound | Synthetic Strategy | Potential Functionality |
|---|---|---|
| Fluorinated Chalcones | Claisen-Schmidt condensation of 4-fluorobenzaldehyde | Anti-inflammatory, Anticancer, Antimicrobial |
| Fluorinated Cinnamoyl Esters/Amides | Acylation of alcohols/amines | Antimicrobial, Antifungal, Neuroprotective |
Integration with Automated Synthesis and Continuous Flow Chemistry
The synthesis of reactive compounds like acyl chlorides often presents challenges in terms of safety and scalability in traditional batch processes. almacgroup.com The future of synthesizing and utilizing this compound will undoubtedly involve the integration of automated synthesis and continuous flow chemistry to address these challenges and enhance production efficiency. contractpharma.comresearchgate.net
Continuous flow chemistry offers numerous advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety by minimizing the volume of hazardous materials at any given time. chemicalindustryjournal.co.ukaurigeneservices.com These features are particularly beneficial for the synthesis of this compound itself and for its subsequent reactions, which can be exothermic and require careful temperature management. mdpi.com The adoption of continuous flow processes is gaining momentum in the pharmaceutical and fine chemical industries, with several drug products already being manufactured using this technology. contractpharma.com
Automated flow chemistry platforms can further revolutionize the exploration of this compound's chemical space. syrris.com By integrating robotic systems with flow reactors and in-line analytical tools, high-throughput screening of reaction conditions and diversification of molecular libraries can be achieved with minimal human intervention. nih.govrsc.org This automated approach can accelerate the discovery of novel derivatives with desired properties, as well as the optimization of synthetic routes for large-scale production. thieme-connect.com The modular nature of flow chemistry systems also allows for the telescoping of multiple reaction steps, reducing the need for intermediate purification and minimizing waste. syrris.com
Table 2: Advantages of Continuous Flow Chemistry for this compound
| Feature | Advantage | Relevance to this compound |
|---|---|---|
| Enhanced Safety | Smaller reaction volumes, better heat dissipation | Mitigates risks associated with the reactive acyl chloride |
| Precise Control | Accurate control of temperature, pressure, and stoichiometry | Improves yield and purity of derivatives |
| Scalability | Seamless transition from lab to production scale | Facilitates industrial manufacturing |
| Automation | High-throughput screening and optimization | Accelerates discovery of new functional molecules |
Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies
Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The unique reactivity of the α,β-unsaturated carbonyl moiety in this compound presents exciting opportunities for its application in bio-orthogonal labeling and bioconjugation.
The electrophilic β-carbon of the acryloyl group is susceptible to nucleophilic attack, particularly through a Michael-type addition. youtube.comjove.com This reactivity can be harnessed to selectively label biomolecules, such as proteins, that contain nucleophilic residues like cysteine. The formation of a stable covalent bond between the compound and the biomolecule allows for the introduction of a fluorinated tag, which can be used for various analytical purposes. The principles of this type of reaction are utilized in chemoproteomic profiling with acrylamide-based bio-orthogonal probes to identify protein targets. nih.gov
Future research could focus on designing derivatives of this compound that are optimized for bio-orthogonal applications. This might involve modifying the aromatic ring to enhance cell permeability or to incorporate a reporter group, such as a fluorophore, for imaging applications. The reaction kinetics and specificity of the Michael addition can be fine-tuned by altering the electronic properties of the molecule. The development of such probes would enable the study of biological processes in real-time and in their native environment. researchgate.net
Furthermore, the ability to selectively modify biomolecules opens up possibilities for the development of novel therapeutic strategies. For example, this compound derivatives could be used to deliver a cytotoxic agent specifically to cancer cells by targeting a protein that is overexpressed in those cells. The irreversible nature of the Michael addition can be advantageous for achieving sustained therapeutic effects. nih.gov
Advanced Material Science Applications and Nanotechnology Integration
The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. mdpi.com The fluorine atom in this compound makes it a valuable precursor for the development of advanced fluorinated materials and for integration into nanotechnology platforms. nih.gov
Fluorinated polymers are a class of materials with a wide range of applications, from non-stick coatings to biomedical devices. researchgate.net By polymerizing this compound or its derivatives, novel fluorinated polymers with tailored properties can be synthesized. For example, these polymers could be used in drug delivery systems, where the hydrophobic nature of the fluorinated segments can help to encapsulate and protect therapeutic agents. nih.govresearchgate.net The stability of the carbon-fluorine bond can also contribute to the longevity of these materials in biological environments. nih.gov
In the realm of nanotechnology, this compound can be used to functionalize the surface of nanoparticles, thereby modifying their properties and enabling new applications. ku.edu For instance, coating nanoparticles with a fluorinated layer can enhance their stability and alter their interaction with biological systems. mdpi.com Fluorinated nanoparticles are also being explored as contrast agents for ¹⁹F magnetic resonance imaging (MRI), a technique that offers high specificity due to the low natural abundance of fluorine in the body. nih.govnist.govacs.orgnih.gov By incorporating this compound into nanoparticle formulations, it may be possible to develop new imaging agents for disease diagnosis and monitoring. acs.org
The unique properties of fluorinated compounds also make them attractive for applications in electronics and optics. strath.ac.uk Future research may explore the use of materials derived from this compound in the fabrication of sensors, coatings with tailored wettability, and other advanced functional devices.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-fluorobenzaldehyde |
| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one |
| Dexamethasone |
| Cinnamoyl chloride |
| Metronidazole |
| Cinnamoyl-metronidazole ester |
| Memantine |
| Cinnamoyl-memantine amide |
| Poly(acryloyl hydrazide) |
Q & A
Q. What are the standard protocols for synthesizing 3-(4-fluorophenyl)prop-2-enoyl chloride, and how are intermediates characterized?
Synthesis typically involves the acylation of 3-(4-fluorophenyl)acrylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include refluxing under anhydrous conditions, followed by distillation or solvent removal. Intermediates like 3-(4-fluorophenyl)acrylic acid are characterized via NMR (¹H/¹³C) and IR spectroscopy to confirm the carboxylic acid moiety and α,β-unsaturated ketone structure .
Q. What spectroscopic and crystallographic methods are critical for verifying the structure of this compound?
- NMR/IR : ¹H NMR confirms the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and enoyl chloride moiety (δ ~6.5–7.0 ppm for α,β-unsaturated protons). IR identifies C=O stretching (~1750 cm⁻¹) and C-Cl bonds (~800 cm⁻¹) .
- X-ray crystallography : Used to resolve stereochemistry and bond angles, particularly for confirming the trans-configuration of the α,β-unsaturated system (analogous to (Z)-ethyl 2-(4-chlorophenyl) derivatives in crystallography studies) .
Q. What safety precautions are essential when handling this compound?
Due to its reactivity and potential toxicity:
Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution?
The 4-fluorophenyl group enhances electrophilicity at the carbonyl carbon via resonance and inductive effects, accelerating reactions with amines or alcohols to form amides/esters. Kinetic studies comparing substituents (e.g., methoxy vs. fluoro) can quantify this effect using HPLC or GC-MS to monitor reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like hydrolyzed acids or dimerization?
Q. What computational approaches predict the compound’s stability and interaction with biological targets?
Density Functional Theory (DFT) calculations model the molecule’s electronic structure, predicting reactive sites (e.g., carbonyl carbon). Molecular docking studies (using AutoDock Vina) assess interactions with enzymes like serine hydrolases, guided by InChI key-derived 3D structures (e.g., analogs in PubChem data) .
Q. How can impurities (e.g., residual thionyl chloride or hydrolyzed acid) be quantified during synthesis?
Q. How to resolve contradictions in crystallographic data between experimental and computational bond lengths?
Discrepancies may arise from crystal packing forces. Refinement using SHELXL (with Hirshfeld atom refinement) improves accuracy. Compare results with DFT-optimized gas-phase geometries to isolate environmental effects .
Q. What strategies improve the compound’s stability in long-term storage?
Q. How does the compound’s reactivity compare to analogs like 3-(4-methoxyphenyl)prop-2-enoyl chloride in photo-induced reactions?
The fluorine substituent reduces electron density, altering UV absorption spectra (λmax shifts) and photostability. Compare quantum yields of photodegradation using actinometry and LC-MS to track decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
